

Using CTP disodium salt in studies of RNA structure and function

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Compound of Interest

Compound Name: *Cytidine 5'-triphosphate disodium*

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Application Note: CTP Disodium Salt in RNA Synthesis & Structural Analysis

Abstract

Cytidine 5'-Triphosphate (CTP) is a critical reagent for the enzymatic synthesis of RNA.^{[1][2][3]} While essential for backbone formation, the disodium salt form (CTP-Na₂) presents unique physicochemical variables—specifically ionic strength contribution and hydration variability—that are often overlooked in standard protocols. This guide provides a technical framework for using CTP-Na₂ to maximize RNA yield (~5–10 mg/mL) and ensure transcript homogeneity for downstream structural assays like SHAPE-MaP or Cryo-EM.

Part 1: Physicochemical Properties & Handling

1. The "Disodium" Factor: Ionic Strength & Solubility Unlike the lithium salt or Tris-buffered solutions, CTP disodium salt (MW ~527.12 g/mol anhydrous) introduces sodium ions into your reaction.

- **Solubility:** The disodium salt is highly soluble in aqueous buffers (>100 mM) compared to the free acid form.
- **Ionic Load:** A 100 mM stock of CTP-Na₂ contributes 200 mM Na⁺. In a standard IVT reaction (where final CTP might be 5–10 mM), this adds 10–20 mM Na⁺. While T7 RNA Polymerase is tolerant to low salt, cumulative Na⁺ from all four NTPs can approach inhibitory thresholds (>150 mM) if not calculated [1].

2. Storage & Stability

- Hydration: CTP- Na_2 is hygroscopic. The actual molecular weight often includes 2–3 water molecules (dihydrate/trihydrate). Always check the Certificate of Analysis (CoA) for the exact water content before calculating molarity.
- pH Sensitivity: Dissolved CTP- Na_2 in water is acidic (pH ~3.0–4.0). Spontaneous hydrolysis of the triphosphate bond occurs rapidly at acidic pH.
 - Action: Adjust stock solutions to pH 7.5–8.0 using 1M Tris-Base or NaOH immediately after dissolution.

3. Preparation of 100 mM Stock Solution

- Reagent: CTP Disodium Salt (Check MW on bottle, e.g., 563.15 g/mol for dihydrate).
- Solvent: Nuclease-free water.
- Protocol:
 - Weigh powder.
 - Add water to 80% of final volume.
 - Adjust pH to 7.5 with Tris-Base (avoid introducing excess Na^+ with NaOH if possible).
 - Adjust to final volume.
 - Aliquot and store at -20°C . Avoid freeze-thaw cycles >3 times.

Part 2: High-Yield In Vitro Transcription (IVT) Protocol

This protocol is optimized for synthesizing long RNAs (>1 kb) for structural biology, where high purity and low heterogeneity are required.

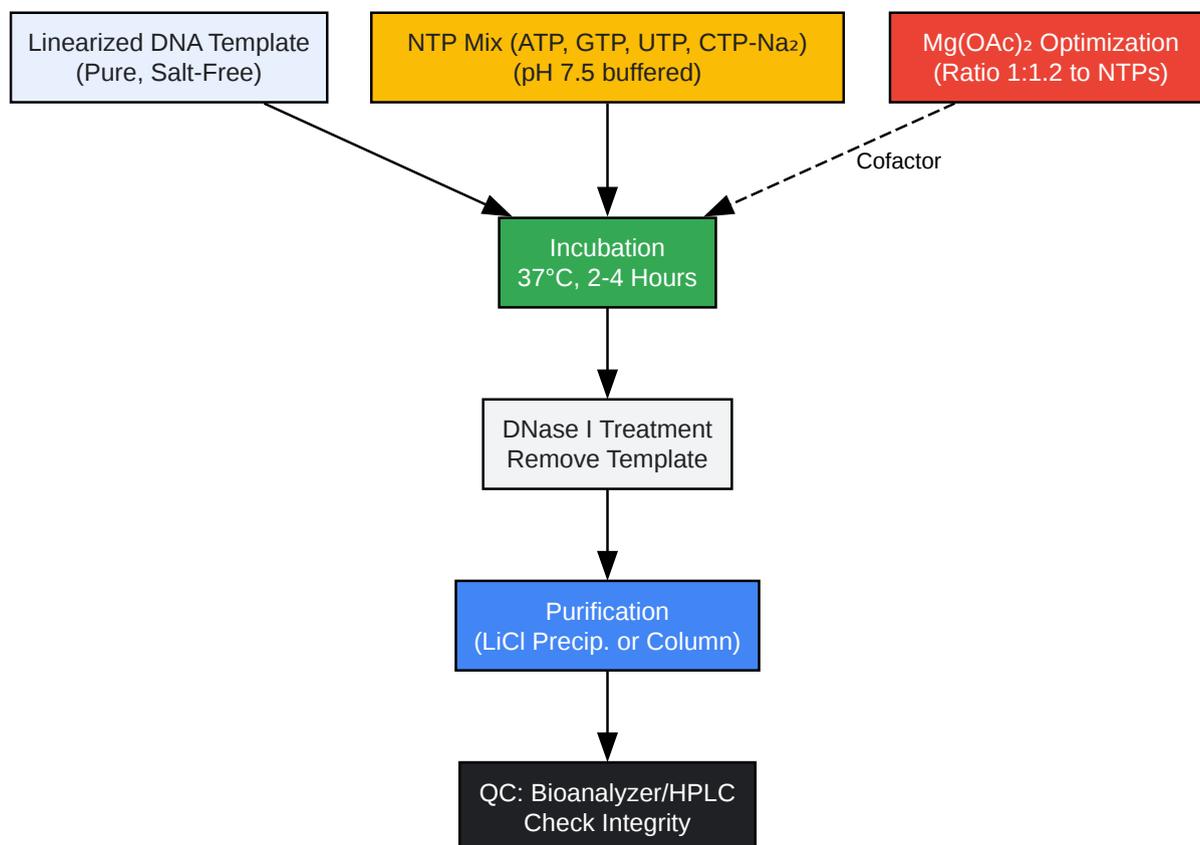
1. The Critical Mg^{2+} : NTP Ratio T7 RNA Polymerase requires free Mg^{2+} as a cofactor. However, NTPs (including CTP) chelate Mg^{2+} in a 1:1 ratio.

- Rule of Thumb: Total $[Mg^{2+}]$ must equal Total $[NTP]$ + Free $[Mg^{2+}]$ (approx. 5–10 mM excess).
- Optimization: For high-yield reactions (where each NTP is 5–10 mM), magnesium acetate ($Mg(OAc)_2$) is preferred over $MgCl_2$ to reduce chloride ion inhibition [2].

2. Reaction Setup (20 μ L Scale)

Component	Stock Conc.	Final Conc.	Volume (μ L)	Notes
Nuclease-free Water	-	-	to 20 μ L	
IVT Buffer (10X)	-	1X	2.0	Tris-HCl pH 7.9, DTT, Spermidine
$Mg(OAc)_2$	1 M	24 mM	0.48	Critical optimization parameter
ATP, GTP, UTP	100 mM each	5 mM each	1.0 each	
CTP- Na_2	100 mM	5 mM	1.0	Limiting reagent for C-rich sequences
Linearized DNA Template	1 μ g/ μ L	50 ng/ μ L	1.0	Fully linearized, phenol-extracted
RNase Inhibitor	40 U/ μ L	1 U/ μ L	0.5	
T7 RNA Polymerase	50 U/ μ L	2.5 U/ μ L	1.0	High-concentration variant preferred

3. Workflow Visualization



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Figure 1: Logical workflow for High-Yield IVT. Note the central role of Magnesium optimization relative to NTP input.

Part 3: Application in RNA Structural Studies

When using CTP-Na₂ to generate RNA for structural probing (e.g., SHAPE, DMS, NMR), the purity of the CTP directly impacts the "structural homogeneity" of the transcript.

1. Impact of CTP Purity on Folding

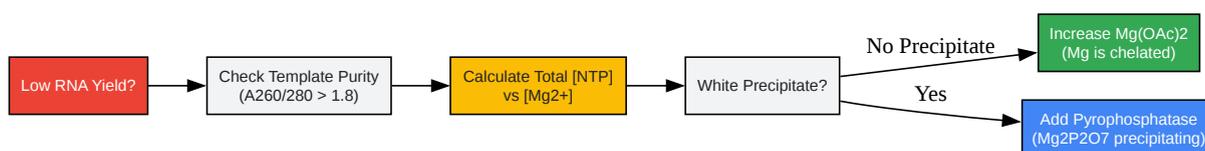
- **Incomplete Transcripts:** Impure CTP (containing CDP or CMP) acts as a chain terminator or competitive inhibitor, leading to abortive transcripts. These truncated RNAs can misfold and aggregate, obscuring the signal of the full-length species in structural assays.

- Protocol Adjustment: For structural studies, increase CTP concentration by 10% relative to other NTPs if the sequence is GC-rich, ensuring CTP depletion does not cause stalling [3].
2. CTP in SHAPE-MaP Protocols While CTP is not the probe, it is the substrate.
- Synthesis: Use the IVT protocol above.
 - Purification: For structural mapping, Size Exclusion Chromatography (SEC) is superior to silica columns. It removes unincorporated CTP- Na_2 and short abortive transcripts that complicate probing data.
 - Folding: Dissolve purified RNA in folding buffer (e.g., 100 mM HEPES, 6 mM MgCl_2 , 100 mM NaCl). Heat to 95°C for 2 min, then snap-cool on ice to enforce correct secondary structure before adding SHAPE reagents (e.g., 1M7 or NAI).

Part 4: Troubleshooting & Optimization Logic

Self-Validating the Mg^{2+} /CTP Balance: If yields are low, perform a "Magnesium Titration."

- Fix CTP/NTPs at 5 mM each (Total = 20 mM).
- Test $\text{Mg}(\text{OAc})_2$ at 15, 20, 25, 30, and 35 mM.
- Run on agarose gel.
 - Smear: Mg^{2+} too high (RNA degradation/non-specific initiation).
 - Faint Band: Mg^{2+} too low (chelated by NTPs).



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Figure 2: Troubleshooting logic for IVT reactions involving high concentrations of CTP/NTPs.

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